[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
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Overview
Description
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which simplifies the reaction and improves safety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest scalable and efficient production processes. The use of continuous flow reactors can enhance the safety and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols or amines, depending on the specific reaction.
Substitution: Substituted oxazoles with different functional groups.
Scientific Research Applications
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar reactivity.
Oxazoline: A related compound with a different ring structure.
Isoxazole: Another heterocyclic compound with similar properties.
Uniqueness
(5-Methyl-2-(1-methylcyclohexyl)oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to simpler oxazole derivatives .
Properties
CAS No. |
89743-88-4 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
InChI Key |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Origin of Product |
United States |
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